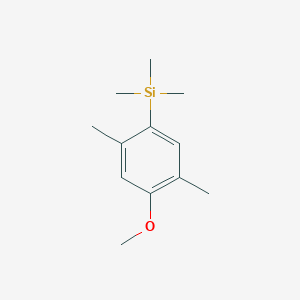
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C12H20OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane typically involves the reaction of 4-methoxy-2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,5-dimethylcyclohexane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes, forming new carbon-silicon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenoxy)(trimethyl)silane
- (4-Methoxy-2,5-dimethylphenyl)dimethylsilane
Uniqueness
(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that can be leveraged in various synthetic applications.
Eigenschaften
CAS-Nummer |
188412-58-0 |
|---|---|
Molekularformel |
C12H20OSi |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
(4-methoxy-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-9-8-12(14(4,5)6)10(2)7-11(9)13-3/h7-8H,1-6H3 |
InChI-Schlüssel |
ZTTKYRZWKCZLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















